L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-
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Overview
Description
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the substitution of the tyrosine skeleton with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the α carbon. It can also be regarded as a 3-O-methyl, α-methyl derivative of L-dopa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group such as a benzyl or tert-butoxycarbonyl (Boc) group.
Methoxylation: The phenolic hydroxyl group at the C-3 position is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
N-Benzoylation: The protected amino group is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine.
Deprotection: The protecting group is removed to yield the final product, L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters.
Receptor Binding: It may bind to specific receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Metabolic Pathways: The compound is involved in the biosynthesis and degradation of catecholamines, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar structural features.
N-Benzoyl-L-tyrosine: Another derivative of L-tyrosine with a benzoyl group but lacking the methoxy and methyl substitutions.
L-DOPA: A precursor to neurotransmitters like dopamine, with structural similarities to L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.
Uniqueness
L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
35149-81-6 |
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Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2S)-2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
UFEIDPFGICDUHT-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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